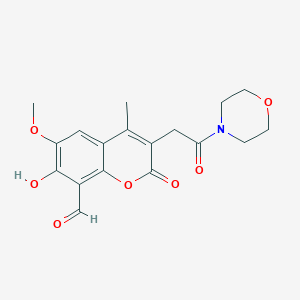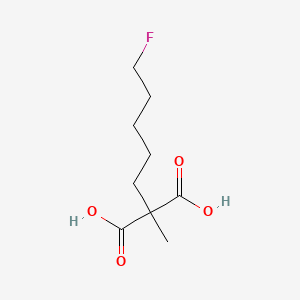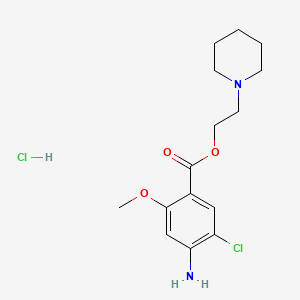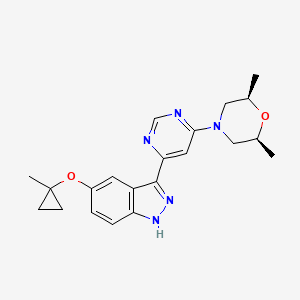
MLi-2-Bio-X
描述
Merck LRRK2 inhibitor-2 is a small-molecule inhibitor targeting leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. LRRK2 is a multidomain protein with kinase and GTPase activities, playing crucial roles in cellular signaling pathways associated with Parkinson’s disease . The inhibition of LRRK2 has been a major focus in developing treatments for Parkinson’s disease due to its genetic link to the disease .
作用机制
默克LRRK2抑制剂-2通过与LRRK2的激酶结构域结合,抑制其激酶活性,发挥作用。 这种抑制阻止了下游靶标的磷酸化,从而调节了帕金森病中涉及的各种细胞信号通路 . 分子靶标包括LRRK2的激酶结构域,所涉及的通路与自噬、线粒体稳态和纤毛发生有关 .
生化分析
Biochemical Properties
MLi-2-Bio-X plays a crucial role in biochemical reactions by inhibiting the activity of leucine-rich repeat kinase 2. This inhibition is highly selective, with this compound demonstrating greater than 295-fold selectivity against a panel of receptors, channels, and over 300 kinases . The compound interacts with leucine-rich repeat kinase 2 by binding to its kinase domain, thereby preventing the phosphorylation of downstream substrates such as Rab GTPases . This interaction is characterized by high potency, with an inhibitory concentration (IC50) of 0.76 nM in cell-free assays, 1.4 nM in cell-based assays, and 3.4 nM in radioligand-binding assays .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting leucine-rich repeat kinase 2, this compound reduces the phosphorylation of Rab GTPases, which are key regulators of vesicle trafficking and cellular signaling . This reduction in phosphorylation leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to promote mitophagy, a process that is suppressed by leucine-rich repeat kinase 2 activity . Additionally, this compound influences cell function by modulating the activity of other proteins and enzymes that interact with leucine-rich repeat kinase 2.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the kinase domain of leucine-rich repeat kinase 2, leading to the inhibition of its enzymatic activity. This binding interaction prevents the phosphorylation of downstream substrates, such as Rab GTPases, thereby modulating various cellular processes . This compound also induces dephosphorylation of biomarker sites on leucine-rich repeat kinase 2, including Ser935, which is indicative of the closed conformation of the kinase domain . This inhibition of leucine-rich repeat kinase 2 activity results in changes in gene expression and cellular signaling pathways, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability and potency, with sustained inhibition of leucine-rich repeat kinase 2 activity observed in both in vitro and in vivo studies . The recovery of leucine-rich repeat kinase 2 activity after washout conditions is slower compared to the phosphorylation of Rab GTPases . Long-term effects of this compound on cellular function include sustained reduction in leucine-rich repeat kinase 2 activity and alterations in cellular signaling pathways and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits leucine-rich repeat kinase 2 activity and reduces the phosphorylation of downstream substrates . At higher doses, the compound may exhibit toxic or adverse effects, including off-target interactions and potential toxicity . Threshold effects have been observed, with a certain dosage required to achieve significant inhibition of leucine-rich repeat kinase 2 activity without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with leucine-rich repeat kinase 2 and its downstream substrates. The compound modulates the activity of enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . By inhibiting leucine-rich repeat kinase 2, this compound affects the phosphorylation state of Rab GTPases, which play a critical role in vesicle trafficking and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which affect its activity and function . This compound has been shown to effectively penetrate cellular membranes and reach its target sites within cells, ensuring its potent inhibitory effects on leucine-rich repeat kinase 2 activity.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with leucine-rich repeat kinase 2 and other biomolecules. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it ensures that this compound reaches its target sites and exerts its inhibitory effects on leucine-rich repeat kinase 2.
准备方法
默克LRRK2抑制剂-2的合成涉及多个步骤,包括关键中间体的制备和最终的偶联反应。 合成路线通常从制备2-氨基喹唑啉衍生物开始,然后对其进行各种官能团修饰以实现所需的抑制剂结构 . 工业生产方法包括优化反应条件,如温度、溶剂和催化剂,以确保最终产品的产率高且纯度高 .
化学反应分析
默克LRRK2抑制剂-2经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰分子中的某些官能团。
取代: 抑制剂可以发生取代反应,其中特定的原子或基团被其他原子或基团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂
科学研究应用
默克LRRK2抑制剂-2在科学研究中有多种应用,包括:
化学: 用作工具化合物来研究LRRK2抑制剂的构效关系。
生物学: 用于细胞和分子生物学研究,以研究LRRK2在细胞信号通路中的作用。
相似化合物的比较
默克LRRK2抑制剂-2与其他类似化合物进行比较,例如:
LRRK2-IN-1: 另一种LRRK2的I型激酶抑制剂。
GNE-7915: 具有不同化学结构的I型激酶抑制剂。
Rebastinib、Ponatinib和GZD-824: 与LRRK2的非活性构象结合的II型激酶抑制剂. 默克LRRK2抑制剂-2的独特性在于其对LRRK2激酶结构域的特定结合亲和力和选择性,使其成为研究LRRK2相关通路和开发新的治疗策略的宝贵工具.
属性
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUUNJCZCOMUKD-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


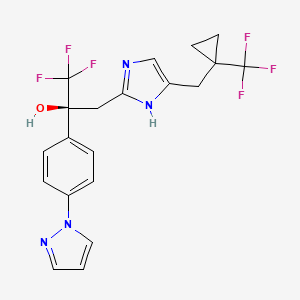

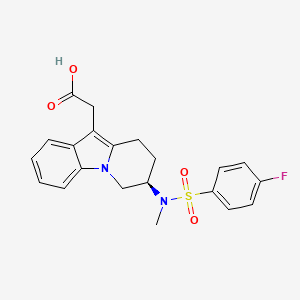
![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)
![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)
